molecular formula C24H22N4O4 B2731829 1-Benzhydryl-3-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1219901-47-9

1-Benzhydryl-3-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2731829
CAS No.: 1219901-47-9
M. Wt: 430.464
InChI Key: FTUYTDQLAKVUPB-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzhydryl group, a dimethoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Urea Linkage: The final step involves the reaction of the oxadiazole derivative with benzhydrylamine in the presence of a coupling agent such as carbodiimide to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or azide derivatives.

Scientific Research Applications

1-Benzhydryl-3-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific bioactivity.

Comparison with Similar Compounds

    1-Benzhydryl-3-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    1-Benzhydryl-3-(5-(3,5-dimethoxyphenyl)-1,3,4-triazol-2-yl)urea: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness: 1-Benzhydryl-3-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties, influencing its reactivity and bioactivity.

Properties

IUPAC Name

1-benzhydryl-3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-30-19-13-18(14-20(15-19)31-2)22-27-28-24(32-22)26-23(29)25-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUYTDQLAKVUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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